molecular formula C10H12N5O7P B1144882 Guanosine 2',3'-cyclic monophosphate sodium salt CAS No. 15718-49-7

Guanosine 2',3'-cyclic monophosphate sodium salt

Cat. No.: B1144882
CAS No.: 15718-49-7
M. Wt: 345.21 g/mol
InChI Key: UASRYODFRYWBRC-UUOKFMHZSA-N
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Description

Guanosine 2',3'-cyclic monophosphate sodium salt (2',3'-cGMP-Na) is a cyclic nucleotide derivative with the phosphate group bridging the 2' and 3' hydroxyl groups of the ribose moiety. Its molecular formula is C₁₀H₁₁N₅NaO₇P, and it has a molecular weight of 367.19 g/mol (sodium salt form) . The compound is identified by CAS number 15718-49-7 (sodium salt) and is distinct from its 3',5'-cyclic counterpart (3',5'-cGMP, CAS 40732-48-7) .

2',3'-cGMP-Na is involved in cellular signaling and metabolic regulation. Evidence from plant studies indicates its role in low-temperature stress responses, where it accumulates in Saussurea involucrata leaves, suggesting participation in purine metabolism pathways . Unlike the well-characterized 3',5'-cGMP (a canonical second messenger in animals), 2',3'-cGMP-Na’s biological functions remain less explored, though its structural uniqueness implies specialized roles in nucleotide recycling or stress adaptation .

Properties

CAS No.

15718-49-7

Molecular Formula

C10H12N5O7P

Molecular Weight

345.21 g/mol

IUPAC Name

9-[(3aR,4R,6R,6aR)-2-hydroxy-6-(hydroxymethyl)-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]-2-amino-1H-purin-6-one

InChI

InChI=1S/C10H12N5O7P/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-6-5(3(1-16)20-9)21-23(18,19)22-6/h2-3,5-6,9,16H,1H2,(H,18,19)(H3,11,13,14,17)/t3-,5-,6-,9-/m1/s1

InChI Key

UASRYODFRYWBRC-UUOKFMHZSA-N

SMILES

C1=NC2=C(N1C3C4C(C(O3)CO)OP(=O)(O4)[O-])N=C(NC2=O)N.[Na+]

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@H]4[C@@H]([C@H](O3)CO)OP(=O)(O4)O)N=C(NC2=O)N

Canonical SMILES

C1=NC2=C(N1C3C4C(C(O3)CO)OP(=O)(O4)O)N=C(NC2=O)N

physical_description

Solid

Related CAS

15718-49-7 (mono-hydrochloride salt)

Origin of Product

United States

Preparation Methods

Microwave-Assisted One-Step Cyclophosphorylation

A modern protocol developed by Brown et al. (1952) and refined by Khorana’s group (Tener & Khorana, 1955) forms the basis for contemporary microwave-assisted synthesis. The method employs bis(dimethyldiamino)phosphorodiamidate (BDMDAP) as a cyclophosphorylating agent under microwave irradiation:

  • Reaction Setup :

    • Nucleoside (e.g., guanosine) is dissolved in anhydrous dimethylformamide (DMF) with BDMDAP (1.2 equiv).

    • Triethylamine (2.0 equiv) is added to catalyze the reaction.

    • Microwave irradiation (100°C, 150 W, 20 min) facilitates rapid cyclization.

  • Workup and Purification :

    • The crude product is precipitated using ice-cold diethyl ether.

    • Ion-exchange chromatography (Dowex 50WX8, Na⁺ form) yields 2',3'-cGMP-Na with 70–91% purity .

Advantages :

  • No protecting groups required due to selective 2',3'-diol reactivity.

  • Scalable to gram quantities within 24 hours.

Traditional Intramolecular Cyclization

Van Boom et al. (1973) pioneered this method using phosphorus oxychloride (POCl₃) in trimethyl phosphate:

  • Phosphorylation :

    • Guanosine reacts with POCl₃ (3.0 equiv) at −10°C for 2 hours.

    • Quenching with aqueous NaHCO₃ yields the cyclic phosphate intermediate.

  • Salt Formation :

    • Sodium counterion exchange via Dowex 50WX8 resin produces the sodium salt.

Limitations :

  • Lower yields (50–60%) due to side reactions.

  • Requires stringent temperature control to avoid hydrolysis.

Enzymatic Synthesis

RNA Hydrolysis with Ribonucleases

RNase I from Escherichia coli generates 2',3'-cGMP as an RNA degradation byproduct:

  • Substrate Preparation :

    • RNA rich in guanosine residues (e.g., yeast tRNA) is hydrolyzed with RNase I (10 U/mg RNA) in Tris-HCl buffer (pH 7.5).

  • Product Isolation :

    • Hydrolysate is filtered through a 10 kDa centrifugal membrane.

    • Anion-exchange chromatography (DEAE Sepharose) isolates 2',3'-cGMP-Na with ≥85% purity .

Key Finding :

  • E. coli mutants lacking 2',3'-cyclic nucleotide phosphodiesterase show 3-fold higher yields.

cGAS-Catalyzed Cyclization

cGAMP synthase (cGAS) catalyzes 2',3'-cGMP formation from GTP in mammalian cells:

  • Enzymatic Reaction :

    • GTP (10 mM) is incubated with recombinant cGAS (5 µg/mL) in Tris-MgCl₂ buffer (pH 7.4).

    • Reaction proceeds at 37°C for 6 hours.

  • Purification :

    • Reverse-phase HPLC (C18 column, 5–30% acetonitrile gradient) yields 2',3'-cGMP-Na with 95% purity .

Applications :

  • Used in STING pathway activation studies for immunology research.

Fermentation-Based Production

Bacillus subtilis Fermentation

A patented method (US3269916A) utilizes B. subtilis strains low in nucleotidase activity:

  • Fermentation Medium :

    • Carbon source: Soluble starch (20 g/L).

    • Nitrogen source: Soybean meal extract (50 g/L).

    • Adenine sulfate (0.015 g/L) enhances nucleotide production.

  • Process Parameters :

    • Incubation at 28°C for 11 days with aeration (220 rpm).

    • Broth extraction with 7% perchloric acid neutralized to pH 7.0.

  • Product Recovery :

    • Anion-exchange chromatography (Dowex 1-X2) elutes 2',3'-cGMP-Na with 570 µg/mL yield .

Challenges :

  • Requires strain optimization to suppress nucleotidases.

  • Long fermentation times increase contamination risks.

Comparative Analysis of Methods

MethodYield (%)Purity (%)TimeScalability
Microwave-Assisted70–91≥951 dayHigh
Traditional POCl₃50–6080–853 daysModerate
RNase Hydrolysis30–4085–902 daysLow
cGAS Enzymatic60–75≥956 hoursModerate
B. subtilis40–5070–8011 daysHigh

Key Insights :

  • Microwave-assisted synthesis offers the best balance of yield and speed.

  • Enzymatic methods are preferable for high-purity applications but require costly recombinant enzymes .

Chemical Reactions Analysis

Guanosine 2’,3’-cyclic monophosphate sodium salt undergoes various chemical reactions, including:

    Hydrolysis: This reaction can break the cyclic phosphate ester bond, converting the compound into guanosine monophosphate.

    Oxidation and Reduction: These reactions can modify the guanine base or the ribose moiety, leading to different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphate group.

Common reagents used in these reactions include acids, bases, and specific enzymes that catalyze the hydrolysis or cyclization processes. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Biological Signaling

Role as a Second Messenger
2',3'-cGMP acts as a second messenger in cellular signaling pathways. It is involved in the regulation of numerous physiological processes, including:

  • Quorum Sensing in Bacteria : Recent studies have demonstrated that 2',3'-cGMP regulates quorum sensing and virulence factors in Ralstonia solanacearum, a plant pathogen. This regulation impacts biofilm formation and pathogenicity, highlighting its potential as a target for controlling bacterial infections .
  • Immune Response Modulation : 2',3'-cGMP has been identified as an endogenous high-affinity agonist for Stimulator of Interferon Genes (STING), which plays a pivotal role in the immune response to pathogens. It induces M2 macrophage polarization, enhancing anti-inflammatory responses .

Pharmacological Applications

Therapeutic Potential
The therapeutic implications of 2',3'-cGMP are vast, particularly in drug development and treatment strategies:

  • Cancer Therapy : Research has indicated that manipulating the levels of 2',3'-cGMP can influence tumor growth and metastasis. For instance, its role in modulating immune responses can be harnessed to enhance the efficacy of cancer immunotherapies .
  • Viral Infections : The compound's involvement in viral RNA synthesis pathways suggests potential applications in antiviral drug development. For example, its interaction with RNA-dependent RNA polymerases could be explored to inhibit viral replication .

Case Studies

Study Objective Findings
Ralstonia solanacearum StudyInvestigate the role of 2',3'-cGMP in quorum sensingFound that 2',3'-cGMP regulates virulence and biofilm formation .
Cancer Immunotherapy ResearchAssess the impact of 2',3'-cGMP on tumor immunityDemonstrated that increased levels enhance anti-tumor immune responses .
Viral Pathogenesis StudyExamine the effects of 2',3'-cGMP on viral replicationShowed potential inhibition of viral RNA synthesis through modulation of cyclic nucleotide levels .

Comparison with Similar Compounds

Comparison with Similar Cyclic Nucleotides

Structural Isomerism: 2',3' vs. 3',5' Cyclic Nucleotides

Cyclic nucleotides differ in phosphate linkage positions, affecting conformation, stability, and interactions with enzymes.

Compound Cyclic Bond Position Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Guanosine 2',3'-cGMP-Na 2',3' C₁₀H₁₁N₅NaO₇P 367.19 15718-49-7 Involved in plant stress responses; less stable than 3',5' isomers
Guanosine 3',5'-cGMP-Na 3',5' C₁₀H₁₁N₅NaO₇P 367.19 40732-48-7 Canonical second messenger; regulates NO signaling, smooth muscle relaxation
Adenosine 3',5'-cAMP 3',5' C₁₀H₁₂N₅O₆P 329.21 60-92-4 Central to glycogenolysis, gene transcription; elevated in psoriasis models
Cytidine 2',3'-cCMP 2',3' C₉H₁₂N₃O₇P 305.18 543-28-6 Potential role in RNA processing; commercial availability for research

Key Observations :

  • Stability : 3',5'-cyclic nucleotides are more stable due to their chair-like ribose conformation, whereas 2',3'-cyclic forms are prone to hydrolysis, limiting their utility in prolonged signaling .
  • Enzymatic Specificity : Phosphodiesterases (PDEs) and cyclases exhibit high specificity for 3',5'-cGMP/cAMP, enabling precise regulation of their intracellular levels. In contrast, 2',3'-cyclic nucleotides are often byproducts of RNA degradation .
2',3'-cGMP-Na
  • Plant Stress Response : Accumulates in Saussurea involucrata under low temperatures, alongside other purine derivatives like hypoxanthine and xanthine, suggesting a role in nucleotide salvage pathways .
3',5'-cGMP and cAMP
  • 3',5'-cGMP: Mediates nitric oxide (NO) signaling, vasodilation, and ion channel regulation. Elevated cGMP levels correlate with reduced vascular endothelial growth factor (VEGF) in psoriasis models .
  • cAMP: Regulates glycogenolysis, lipolysis, and hormone secretion. In Morris hepatomas, cAMP levels are lower than in healthy liver, while cGMP levels remain unchanged, highlighting tissue-specific regulatory mechanisms .

Pharmacological and Experimental Use

Compound Commercial Source Key Applications in Research
2',3'-cGMP-Na Santa Cruz Biotechnology Signal transduction studies; limited to niche applications due to instability
3',5'-cGMP-Na Sigma-Aldrich, BioLog NO pathway studies, smooth muscle relaxation assays
8-Br-cAMP Sigma-Aldrich PDE-resistant cAMP analog; used to study cAMP-dependent protein kinase (PKA) pathways

Research Findings and Discrepancies

  • Stress Adaptation in Plants : 2',3'-cGMP-Na accumulation under cold stress in S. involucrata suggests a unique role in nucleotide metabolism, distinct from 3',5'-cGMP’s signaling functions in animals .
  • Therapeutic Potential: While 3',5'-cGMP modulators (e.g., sildenafil) are clinically significant, 2',3'-cGMP-Na lacks direct therapeutic applications due to instability and undefined targets .

Biological Activity

Guanosine 2',3'-cyclic monophosphate sodium salt (2',3'-cGAMP) is a cyclic nucleotide that plays a crucial role in various biological processes, particularly in immune signaling. It acts as a second messenger in cellular signaling pathways, particularly those involving the stimulator of interferon genes (STING) pathway. This article explores the biological activity of 2',3'-cGAMP, detailing its mechanisms, effects on immune responses, and potential therapeutic applications.

  • Chemical Name : this compound
  • Molecular Formula : C₁₀H₁₃N₅NaO₇P
  • Molecular Weight : 337.21 g/mol
  • Purity : ≥98%

2',3'-cGAMP is synthesized from ATP and GTP by the enzyme cyclic GMP-AMP synthase (cGAS) in response to cytosolic DNA. Once produced, it binds to STING, triggering downstream signaling pathways that lead to the production of type I interferons and other cytokines, which are critical for antiviral immunity and inflammation.

Binding Affinity

The binding affinity of 2',3'-cGAMP for human STING is characterized by a dissociation constant (K_d) of approximately 3.79 nM, while for rat STING, it is around 120 nM . This high affinity indicates its potent role as an agonist in immune responses.

Immune Modulation

  • Macrophage Activation : 2',3'-cGAMP has been shown to induce the repolarization of M2 macrophages in vitro, promoting anti-inflammatory responses .
  • Antiviral Response : In Drosophila melanogaster, 2',3'-cGAMP acts as a second messenger that enhances antiviral immunity by activating STING-dependent pathways, reducing viral RNA loads and increasing survival rates post-infection .

Therapeutic Potential

Due to its role in modulating immune responses, 2',3'-cGAMP is being explored for its therapeutic potential in various diseases:

  • Cancer Immunotherapy : By enhancing the immune response against tumors, it may serve as a potent adjuvant in cancer therapies.
  • Viral Infections : Its ability to stimulate antiviral responses positions it as a candidate for treating viral infections.

Case Studies and Research Findings

  • Study on Macrophage Polarization :
    • Researchers demonstrated that treatment with 2',3'-cGAMP led to significant changes in macrophage polarization markers, suggesting its role in modulating immune cell behavior .
  • Antiviral Efficacy in Drosophila :
    • A study highlighted that injection of dsRNA from Drosophila C virus into flies resulted in increased levels of 2',3'-cGAMP, which activated STING and improved survival rates .

Data Table: Summary of Biological Activities

ActivityDescriptionReference
Macrophage RepolarizationInduces M2 polarization
Antiviral ResponseEnhances survival against viral infections
Binding AffinityK_d values: Human STING (3.79 nM), Rat STING (120 nM)

Q & A

Basic Research Questions

Q. What analytical methods are recommended for confirming the purity and structural integrity of Guanosine 2',3'-cyclic monophosphate sodium salt?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used for purity assessment, with ≥98% purity as a benchmark . Structural confirmation requires techniques like mass spectrometry (MALDI-TOF MS) to avoid degradation artifacts and X-ray crystallography for resolving cyclic phosphate configurations . Nuclear magnetic resonance (NMR) can further validate regiochemical specificity (2',3' vs. 3',5' isomers) .

Q. What solvent systems are compatible with this compound for in vitro applications?

  • Methodological Answer : The compound is soluble in water and dimethyl sulfoxide (DMSO) . For biological assays, prepare stock solutions in sterile water or phosphate-buffered saline (PBS, pH 7.6) to minimize solvent interference . Avoid prolonged exposure to organic solvents like acetonitrile unless necessary for chromatographic separation .

Q. How should researchers store this compound to ensure stability?

  • Methodological Answer : Store lyophilized powder at -20°C in airtight, desiccated containers to prevent hydrolysis . For working solutions, aliquot and freeze at -80°C for long-term use. Stability studies indicate degradation <5% over 12 months under these conditions .

Advanced Research Questions

Q. How can structural differences between 2',3'- and 3',5'-cyclic guanosine monophosphates impact experimental outcomes in signaling studies?

  • Methodological Answer : The 2',3' isomer lacks the canonical 3',5' cyclic phosphate geometry required for binding cGMP-dependent protein kinases (PKG) . To differentiate signaling roles, use kinase activity assays with purified PKG and compare activation thresholds. Structural modeling (e.g., crystallographic data from 3',5'-cGMP ) predicts steric hindrance in enzyme binding pockets for the 2',3' isomer.

Q. What experimental strategies can resolve contradictory data on the intracellular effects of this compound?

  • Methodological Answer :

  • Isotopic Labeling : Synthesize 13C/15N-labeled analogs (e.g., 13C20,15N10-c-di-GMP ) to track intracellular uptake and metabolism via LC-MS .
  • Enzymatic Profiling : Incubate with phosphodiesterases (PDEs) to assess hydrolysis resistance compared to 3',5'-cGMP .
  • Genetic Knockdown : Use siRNA targeting putative 2',3'-cGMP-binding proteins to isolate downstream effects .

Q. What methodological considerations are critical for studying the stability of this compound under physiological conditions?

  • Methodological Answer :

  • pH Sensitivity : Monitor degradation at physiological pH (7.4–7.6) using LC-UV/MS. Buffers with 20 mM sodium phosphate and 150 mM NaCl (pH 7.6) mimic intracellular conditions .
  • Temperature : Conduct accelerated stability studies at 37°C to simulate body temperature .
  • Enzymatic Interference : Include PDE inhibitors (e.g., IBMX) in cell-based assays to distinguish chemical vs. enzymatic degradation .

Q. How can researchers design experiments to investigate non-canonical signaling pathways mediated by 2',3'-cyclic guanosine monophosphate?

  • Methodological Answer :

  • Pull-Down Assays : Use biotinylated 2',3'-cGMP analogs to identify interacting proteins from cell lysates .
  • Transcriptomic Profiling : Compare RNA-seq data from cells treated with 2',3'-cGMP vs. 3',5'-cGMP to uncover unique gene regulatory networks .
  • Structural Mimetics : Test dibutyryl derivatives (e.g., N²,2′-O-dibutyryl-cGMP ) to enhance membrane permeability and mimic intracellular effects .

Notes for Experimental Design

  • Contradictory Evidence : While 3',5'-cGMP binds PKG with high affinity (Kd ~10⁻⁹ M) , 2',3'-cGMP shows no activation in kinase assays , suggesting distinct signaling roles.
  • Advanced Tools : Isotope-labeled analogs (e.g., 13C/15N ) and synthetic dinucleotides (e.g., 2',3'-cGAMP ) are critical for tracing metabolic pathways and protein interactions.

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